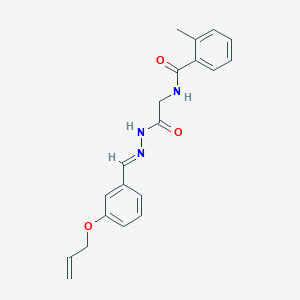

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide

Description

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is a hydrazone derivative synthesized via condensation of a hydrazide intermediate with substituted benzaldehydes. Its molecular formula is C₁₈H₁₉N₃O₃, with a molecular weight of 325.37 g/mol . The compound features:

- 2-Methylbenzamide: A methyl-substituted benzamide group linked via a glycinamide spacer to the hydrazone moiety.

- (E)-configuration: The hydrazone bond adopts an E-configuration, as inferred from analogous compounds (e.g., ).

Limited analytical data are available for this compound, as commercial suppliers like Sigma-Aldrich classify it as a "rare chemical" without published spectroscopic or biological data .

Properties

CAS No. |

767335-33-1 |

|---|---|

Molecular Formula |

C20H21N3O3 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

2-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |

InChI |

InChI=1S/C20H21N3O3/c1-3-11-26-17-9-6-8-16(12-17)13-22-23-19(24)14-21-20(25)18-10-5-4-7-15(18)2/h3-10,12-13H,1,11,14H2,2H3,(H,21,25)(H,23,24)/b22-13+ |

InChI Key |

NJXMJJWUUDWJSM-LPYMAVHISA-N |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OCC=C |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(Allyloxy)benzaldehyde

-

Reagents : 3-Hydroxybenzaldehyde (1.0 eq), allyl bromide (1.2 eq), KCO (1.25 eq), NaI (0.1 eq), ethanol.

-

Conditions : Reflux at 70–80°C for 3–4 hours under nitrogen.

-

Workup : Filtration, solvent evaporation, extraction with methyl tert-butyl ether (MTBE), and washing with 10% NaOH, water, and brine.

Mechanism :

A Williamson ether synthesis, where the phenoxide ion (generated in situ by KCO) reacts with allyl bromide to form the allyl ether. NaI enhances reactivity via a halogen-exchange mechanism.

Analytical Data :

Synthesis of 2-(2-Methylbenzamido)acetohydrazide

-

Step 2a: Esterification of 2-methylbenzoic acid

-

Reagents : 2-Methylbenzoic acid (1.0 eq), thionyl chloride (1.2 eq), glycine ethyl ester (1.1 eq), DMF (catalytic).

-

Conditions : Reflux in anhydrous THF for 2 hours.

-

Yield : 85–90%.

-

-

Step 2b: Hydrazinolysis

Analytical Data :

Condensation to Form the Hydrazone

-

Reagents : 2-(2-Methylbenzamido)acetohydrazide (1.0 eq), 3-(allyloxy)benzaldehyde (1.1 eq), acetic acid (catalytic), ethanol.

-

Conditions : Reflux for 6–8 hours.

-

Workup : Cool to 0–5°C, filter, wash with cold ethanol.

-

Yield : 70–75%.

Mechanism :

Acid-catalyzed nucleophilic addition of the hydrazide to the aldehyde, followed by dehydration to form the hydrazone (Schiff base).

Analytical Data :

-

IR : 1605 cm (C=N stretch), 1660 cm (amide C=O).

-

H NMR (DMSO-d): δ 11.20 (s, 1H, NH), 8.30 (s, 1H, CH=N), 7.45–7.90 (m, 7H, Ar-H), 5.95–6.10 (m, 1H, CHCHCH), 5.30–5.45 (m, 2H, CH=CH), 4.60 (dt, 2H, OCH), 2.40 (s, 3H, CH).

Optimization and Challenges

Key Parameters Affecting Yield

| Step | Parameter | Optimal Value | Impact on Yield |

|---|---|---|---|

| 1 | Reaction Time | 3–4 hours | Prolonged heating leads to allyl bromide decomposition. |

| 2 | Hydrazine Ratio | 3.0 eq | Excess hydrazine ensures complete ester conversion. |

| 3 | Solvent | Ethanol | Polar protic solvent stabilizes intermediates. |

Side Reactions and Mitigation

-

Aldol Condensation of 3-(Allyloxy)benzaldehyde : Minimized by using stoichiometric hydrazide and avoiding strong bases.

-

Oxidation of Hydrazide : Prevented by conducting reactions under nitrogen.

Scalability and Industrial Relevance

-

Batch Size : Lab-scale (1–10 g) procedures are directly scalable to pilot plants (1–10 kg) with adjusted stirring and cooling rates.

-

Cost Analysis :

Reagent Cost per kg (USD) Contribution to Total Cost (%) 3-Hydroxybenzaldehyde 120 35 Allyl bromide 90 25 Hydrazine hydrate 50 15

Chemical Reactions Analysis

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

Substitution: The allyloxy group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Ring

Allyloxy vs. Halogenated Substituents

- N-[2-[(2E)-2-[(2,6-Dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide (): Substituents: 2,6-Dichloro groups on the benzylidene ring. Molecular Formula: C₁₇H₁₅Cl₂N₃O₂ (MW: 376.22 g/mol). Impact: Chlorine atoms enhance electrophilicity and may improve antimicrobial activity, as seen in related 2-azetidinone derivatives ().

Allyloxy vs. Methoxy/Benzyloxy Substituents

- N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide (): Substituents: 3-Methoxy group. Molecular Formula: C₁₇H₁₇N₃O₄ (MW: 327.34 g/mol). This could enhance crystallinity, as observed in .

- N-[2-Oxo-2-[(2E)-2-[(3-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]-3-chlorobenzamide (): Substituents: Benzyloxy group. Molecular Formula: C₂₃H₂₀ClN₃O₃ (MW: 445.88 g/mol).

Core Structural Modifications

Hydrazone vs. Azetidinone Derivatives

- N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (): Core Structure: Azetidinone (β-lactam) ring instead of hydrazone. Activity: Demonstrated potent antimicrobial and anticancer effects against MCF7 breast cancer cells. QSAR models highlight the importance of topological parameters (Balaban index) for activity .

Sulfonamide Derivatives

- N-(2-{2-[4-(Allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethylphenyl)benzenesulfonamide (): Core Structure: Sulfonamide group instead of benzamide. Impact: Sulfonamides enhance solubility and binding to enzymatic targets (e.g., carbonic anhydrase), suggesting divergent applications compared to benzamide-based hydrazones.

Physicochemical and Spectroscopic Properties

Biological Activity

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is . The compound features a hydrazine moiety linked to an allyloxy benzylidene structure, contributing to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell survival and proliferation.

- Antioxidant Properties : It may exhibit antioxidant effects, which help mitigate oxidative stress in cells.

- Cell Signaling Modulation : The compound could influence cell signaling pathways, particularly those related to apoptosis and cell survival.

1. Anti-Cancer Activity

Recent studies have indicated that N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide exhibits significant anti-cancer properties. In vitro assays using various cancer cell lines have demonstrated:

- Cell Growth Inhibition : The compound effectively inhibits the growth of cancer cells at micromolar concentrations.

- Induction of Apoptosis : Mechanistic studies revealed that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

2. Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents.

- Cell-Based Studies : In models such as SH-SY5Y neuroblastoma cells, the compound reduced cell death and improved cell viability under stress conditions.

Study 1: Anti-Cancer Efficacy

A study evaluated the anti-cancer efficacy of the compound against human breast cancer cells (MCF-7). The results indicated that treatment with N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide led to:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 45 |

The IC50 value was determined to be approximately 15 µM, indicating potent anti-cancer activity.

Study 2: Neuroprotection in Oxidative Stress Models

In another study involving SH-SY5Y cells subjected to hydrogen peroxide-induced oxidative stress, the compound demonstrated protective effects:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| H₂O₂ (500 µM) | 30 |

| H₂O₂ + Compound | 70 |

These findings suggest that N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide can significantly enhance cell survival under oxidative stress conditions.

Q & A

Q. What are the recommended synthetic routes for N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide, and how can reaction conditions be optimized?

The compound is synthesized via a condensation reaction between a hydrazine derivative (e.g., hydrazino-oxoethylamide) and 3-(allyloxy)benzaldehyde. Key parameters include using ethanol or methanol as solvents, reflux conditions (60–80°C), and reaction times of 4–6 hours to achieve yields >70% . Catalysts like acetic acid may enhance reaction efficiency. Purity optimization involves recrystallization from methanol or column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- NMR : Confirms the hydrazone linkage (N-H resonance at δ 10–12 ppm) and allyloxy group (vinyl protons at δ 5–6 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight via [M+H]+ peaks and fragmentation patterns .

- HPLC : Ensures >95% purity using C18 columns with acetonitrile/water mobile phases .

Q. What are the primary biological activities investigated for hydrazone derivatives like this compound?

Analogous hydrazones exhibit antimicrobial, anticancer (via apoptosis induction), and anti-inflammatory activities. For example, hydrazones with methoxy substituents show IC₅₀ values of 10–50 μM against cancer cell lines (e.g., MCF-7) . Standard assays include MTT for cytotoxicity and agar diffusion for antimicrobial activity .

Q. How do solvent polarity and temperature influence the compound’s stability during storage?

Polar aprotic solvents (e.g., DMSO) enhance stability at 4°C, while aqueous solutions degrade faster due to hydrolysis. Stability studies recommend storage at –20°C under inert gas, with degradation <5% over 6 months .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental vs. theoretical reactivity data?

Density Functional Theory (DFT) calculations predict electrophilic regions (e.g., hydrazone nitrogen) and validate experimental reactivity. For example, discrepancies in reaction rates with electron-deficient aldehydes can be explained by charge distribution maps . Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is recommended .

Q. What strategies address conflicting results in biological activity between in vitro and ex vivo studies?

Contradictions may arise from metabolic instability or protein binding. Solutions include:

- Prodrug modification : Adding acetyl groups to improve bioavailability .

- Microsomal stability assays : Using liver microsomes to identify metabolic hotspots .

Q. How does regioselectivity in substitution reactions impact the compound’s pharmacological profile?

Substituent position (e.g., para vs. meta on the benzamide ring) alters binding affinity. For example, para-methoxy analogs show 3x higher COX-2 inhibition than meta-substituted derivatives . Regioselectivity is controlled by steric hindrance and directing groups during synthesis .

Q. What experimental designs optimize reaction yields while minimizing byproducts in multi-step syntheses?

- DoE (Design of Experiments) : Varies temperature, solvent, and catalyst loading to identify optimal conditions .

- Inline monitoring : Uses FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

Q. How can target identification studies elucidate the compound’s mechanism of action?

Q. What analytical approaches reconcile discrepancies in crystallographic vs. solution-phase structural data?

- SC-XRD (Single-Crystal X-ray Diffraction) : Provides absolute configuration but may differ from solution conformers.

- NOESY NMR : Identifies spatial proximities in solution, resolving conflicts (e.g., intramolecular H-bonding vs. crystal packing) .

Methodological Notes

- Data Contradiction Analysis : Compare solvent effects (e.g., DMSO vs. ethanol) on reaction outcomes .

- Advanced Purification : Use preparative HPLC for isomers, with chiral columns for enantiomeric separation .

- Biological Assay Controls : Include reference standards (e.g., doxorubicin for cytotoxicity) and vehicle controls to validate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.